1-(5-Fluoroisoquinolin-8-yl)ethan-1-one
Description
1-(5-Fluoroisoquinolin-8-yl)ethan-1-one is a fluorinated isoquinoline derivative characterized by a ketone group (-COCH₃) at position 8 and a fluorine substituent at position 5 on the isoquinoline scaffold. Isoquinolines are nitrogen-containing heterocyclic compounds with diverse biological and pharmacological applications, including roles as kinase inhibitors, antimicrobial agents, and intermediates in organic synthesis . While the provided evidence lacks direct synthetic protocols for this compound, analogous methods for related fluorinated quinolines and isoquinolines (e.g., via nitroaryl reductions or Friedel-Crafts acylation) may apply .
Properties
Molecular Formula |
C11H8FNO |
|---|---|
Molecular Weight |
189.19 g/mol |
IUPAC Name |
1-(5-fluoroisoquinolin-8-yl)ethanone |
InChI |
InChI=1S/C11H8FNO/c1-7(14)8-2-3-11(12)9-4-5-13-6-10(8)9/h2-6H,1H3 |
InChI Key |
IUYUAOTUTRKBPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C=NC=CC2=C(C=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoroisoquinolin-8-yl)ethan-1-one typically involves the fluorination of isoquinoline derivatives. One common method is the photoredox Minisci-type hydroxyfluoroalkylation of isoquinolines with N-trifluoroethoxyphthalimide . This reaction is carried out under photocatalytic conditions using LED light sources and specific solvents such as dimethylacetamide (DMA) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoroisoquinolin-8-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted isoquinoline derivatives.
Scientific Research Applications
1-(5-Fluoroisoquinolin-8-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(5-Fluoroisoquinolin-8-yl)ethan-1-one is not well-documented. like other isoquinoline derivatives, it is likely to interact with various molecular targets, including enzymes and receptors, through its fluorinated aromatic structure. The exact pathways and molecular targets involved in its biological activities are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 1-(5-Fluoroisoquinolin-8-yl)ethan-1-one can be contextualized through comparisons with related compounds.
Structural Analogs and Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Fluorine Position | Key Substituents |
|---|---|---|---|---|---|
| This compound | Not provided | C₁₁H₈FNO | ~189.19* | 5 (isoquinoline) | Ethanone at position 8 |
| 1-(8-Fluoroquinolin-3-yl)ethan-1-one | 1508783-84-3 | C₁₁H₈FNO | 189.19 | 8 (quinoline) | Ethanone at position 3 |
| 1-(3-Fluoroquinolin-7-yl)ethan-1-one | 1958100-78-1 | C₁₁H₈FNO | 189.19 | 3 (quinoline) | Ethanone at position 7 |
| 8-Fluoroisoquinolin-1-ol | 444898-84-4 | C₉H₆FNO | 163.15 | 8 (isoquinoline) | Hydroxyl at position 1 |
*Molecular weight inferred from analogs with identical formulas .
Key Observations:
Scaffold Differences: Quinoline vs. isoquinoline: The nitrogen atom in quinolines is at position 1, whereas in isoquinolines, it is at position 2. This difference alters electronic distribution and binding interactions in biological systems . Fluorine position: The target compound’s fluorine at position 5 (isoquinoline) contrasts with fluorine at positions 3 or 8 in quinoline analogs. Fluorine’s electronegativity and steric effects influence solubility, metabolic stability, and intermolecular interactions .
Functional Group Variations: Ethanone vs. hydroxyl: The ketone group in the target compound enhances electrophilicity, making it amenable to nucleophilic additions or condensations. In contrast, hydroxyl-containing analogs (e.g., 8-fluoroisoquinolin-1-ol) may exhibit hydrogen-bonding capabilities but lower stability under acidic conditions .
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